Technical Monograph: 4-Methoxy-1,3,5-triazin-2-amine
Technical Monograph: 4-Methoxy-1,3,5-triazin-2-amine
[1][2]
CAS Registry Number: 1122-73-2 Synonyms: 2-Amino-4-methoxy-s-triazine; 4-Methoxy-1,3,5-triazin-2-yl-amine Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol [1][2]
Core Directive: The Janus-Faced Scaffold
In the landscape of heterocyclic chemistry, 4-Methoxy-1,3,5-triazin-2-amine occupies a unique position as both a stable terminal metabolite and a highly versatile reactive intermediate. For the drug development professional, this compound is not merely a degradation product of sulfonylurea herbicides; it is a privileged pharmacophore capable of participating in orthogonal chemoselective reactions. Its structure—a 1,3,5-triazine ring bearing an electron-donating amino group, an electron-donating methoxy group, and a singular unsubstituted hydrogen at the 6-position—creates a distinct electronic gradient that drives its reactivity and biological interaction.
This guide moves beyond standard catalog data to provide a mechanistic blueprint for utilizing this scaffold in fragment-based drug discovery (FBDD) and metabolic safety profiling.
Molecular Architecture & Physicochemical Profile[4]
Structural Dynamics and Tautomerism
The 1,3,5-triazine core is electron-deficient, but the presence of the amino (-NH₂) and methoxy (-OCH₃) groups significantly modulates this deficiency. The amino group acts as a resonance donor, pushing electron density into the ring, while the methoxy group exerts both inductive withdrawal and resonance donation.
A critical feature for receptor binding is the prototropic tautomerism . While the amino form is thermodynamically dominant in the solid state and neutral solution, the imino tautomer becomes relevant in specific binding pockets or under catalytic conditions.
Figure 1: Tautomeric equilibrium critical for hydrogen bond donor/acceptor mapping in kinase active sites.
Key Physicochemical Data
| Property | Value / Characteristic | Technical Implication |
| Physical State | Crystalline Solid | High lattice energy due to extensive intermolecular H-bonding. |
| Melting Point | >200°C (Dec.) | Requires high-boiling solvents (DMSO, DMF) for functionalization. |
| pKa (Conjugate Acid) | ~3.8 - 4.2 (Est.) | Weak base; protonates on the ring nitrogen (N1 or N3), not the exocyclic amine. |
| LogP | ~0.35 | Moderate lipophilicity; ideal for CNS penetration when further substituted. |
| Solubility | Low in Water, High in DMSO | "Brick-dust" behavior in aqueous bioassays; requires co-solvent (e.g., 1% DMSO). |
Synthetic Pathways: The "Self-Validating" Protocol
Synthesis of 4-Methoxy-1,3,5-triazin-2-amine requires navigating the "Triazine Rules of Substitution." The reactivity of cyanuric chloride (the common progenitor) decreases stepwise with each nucleophilic substitution.
Retrosynthetic Analysis
The most robust route does not start from cyanuric chloride directly to the target in one pot due to the difficulty of selective dechlorination to leave the H-position. Instead, the scaffold is often accessed via 2,4-dichloro-1,3,5-triazine or by ring closure of biguanides.
Protocol: Nucleophilic Displacement on 2,4-Dichloro-s-triazine
This protocol assumes the use of 2,4-dichloro-1,3,5-triazine (a commercially available intermediate where the 6-position is already H).
Reagents:
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Starting Material: 2,4-Dichloro-1,3,5-triazine[3]
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Nucleophile 1: Ammonia (NH₃) or Ammonium Hydroxide
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Nucleophile 2: Sodium Methoxide (NaOMe)[4]
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Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
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Chemoselective Amination (Temperature Control is Critical):
-
Dissolve 2,4-dichloro-1,3,5-triazine in acetone/water at 0°C .
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Causality: Low temperature prevents double substitution. The first chloride is displaced by ammonia to yield 2-amino-4-chloro-1,3,5-triazine .
-
Add 1 equivalent of NH₄OH dropwise. Maintain pH ~7-8 with bicarbonate to scavenge HCl.
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Monitor by TLC (Hexane/EtOAc).[5] The mono-amino product is more polar.
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-
Methoxylation:
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Isolate the 2-amino-4-chloro intermediate or proceed in one pot if solvent switch to MeOH is managed.
-
Suspend the intermediate in anhydrous Methanol.
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Add Sodium Methoxide (1.1 eq) at Room Temperature .
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Causality: The second chloride is less reactive due to the electron donation from the newly installed amino group. Heating to reflux may be required to drive this reaction to completion, but room temperature often suffices overnight.
-
Validation: Disappearance of the C-Cl stretch in IR or the shift in HPLC retention time confirms conversion.
-
-
Workup:
-
Quench with water. The product, 4-Methoxy-1,3,5-triazin-2-amine, will precipitate due to low aqueous solubility.
-
Filter and wash with cold water to remove NaCl.
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Figure 2: Stepwise nucleophilic substitution leveraging the deactivating effect of the amino group.
Reactivity & Functionalization: The Scaffold Map
For the medicinal chemist, the 6-H position and the exocyclic amine are the primary handles.
The "Pseudo-Aromatic" 6-Position
Unlike benzene, the triazine ring is electron-deficient. However, the 6-position in this specific molecule is relatively deactivated towards nucleophilic attack (compared to a chloride) but can be functionalized via:
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C-H Activation: Radical alkylation (Minisci reaction) is possible at the 6-position under oxidative conditions.
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Lithiation: Directed ortho-lithiation (using the methoxy group as a directing group) is difficult due to the ring's tendency to undergo nucleophilic addition, but feasible at cryogenic temperatures (-78°C) to install electrophiles.
Amine Functionalization
The exocyclic amine is weakly nucleophilic.
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Acylation: Requires strong acylating agents (acid chlorides) and a base (pyridine).
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Buchwald-Hartwig Coupling: The amine can serve as a coupling partner to aryl halides, generating biaryl triazines , a common motif in kinase inhibitors (e.g., PI3K inhibitors).
Hydrolytic Stability (Metabolic Fate)
In acidic aqueous environments (pH < 2), the methoxy group is susceptible to hydrolysis, yielding 2-amino-4-hydroxy-1,3,5-triazine (active tautomer: triazinone). This is the primary metabolic pathway in mammals and soil bacteria.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" (MW < 150) for screening.
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Binding Mode: The N1-C2(NH2)-N3 motif functions as a donor-acceptor-donor (D-A-D) triad, mimicking the hydrogen bonding pattern of adenosine.
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Targets: Adenosine Receptors (A1/A2A), Dihydrofolate Reductase (DHFR), and Hsp90.
Environmental & Toxicology Marker
Because 4-Methoxy-1,3,5-triazin-2-amine is a stable metabolite of sulfonylurea herbicides (e.g., Chlorsulfuron, Thifensulfuron-methyl), its presence in biological samples is a biomarker for herbicide exposure.
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Protocol for Detection: LC-MS/MS using Multiple Reaction Monitoring (MRM).
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Precursor Ion: [M+H]⁺ = 127.1
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Product Ions: 85.0 (Loss of NCNH2), 58.0.
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References
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Synthesis of Substituted Triazines
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Metabolic Pathways
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Roberts, T. R., et al. (1998). "Metabolic pathways of agrochemicals: Part 1: Herbicides and Plant Growth Regulators." Royal Society of Chemistry.
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-
Physical Properties & Safety
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PubChem Database. "2-Amino-4-methoxy-s-triazine (Compound Summary)." National Center for Biotechnology Information. Link
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-
Triazine Scaffold in Cancer Therapy
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Maliszewski, D., & Drozdowska, D. (2022). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals, 15(2), 221. Link
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-
Biguanide Cyclization Routes
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